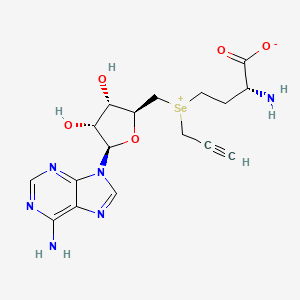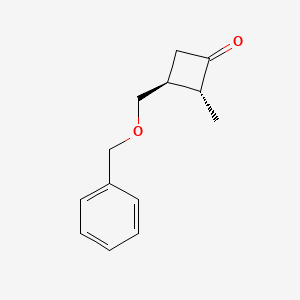![molecular formula C8H5BrN2O B13023287 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13023287.png)
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-iodopyridine.
Cyclization: The starting material undergoes a cyclization reaction to form the pyrrolopyridine core.
Substitution: The N-1 position is substituted with a tert-butylcarbonate group to yield the key intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyrrolopyridines, while oxidation and reduction will yield carboxylic acids and alcohols, respectively.
Scientific Research Applications
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs targeting various diseases, including cancer.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
Pyrrolopyrazine Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and aldehyde functional groups make it a versatile intermediate for further chemical modifications and applications in drug discovery.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-6(4-12)11-5-2-1-3-10-8(5)7/h1-4,11H |
InChI Key |
VTWSXWDHZPLOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N2)C=O)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


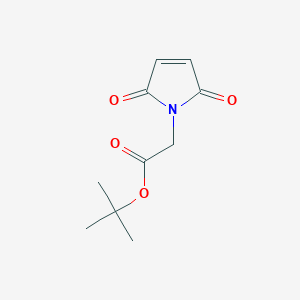
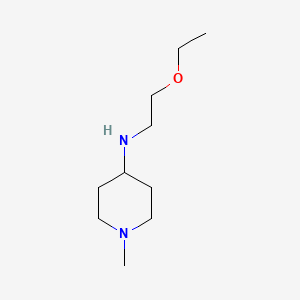
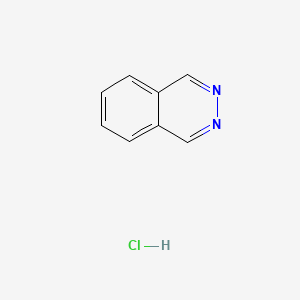
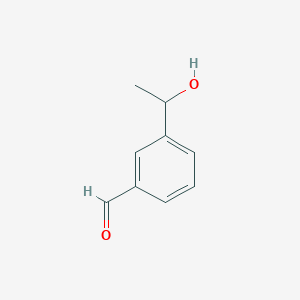
![4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B13023228.png)
![7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13023234.png)
![2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13023235.png)
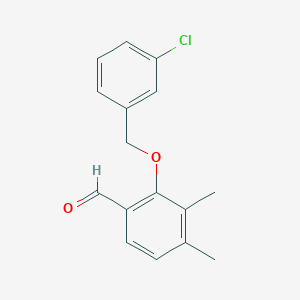
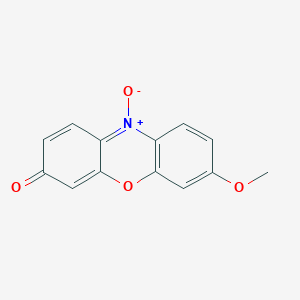
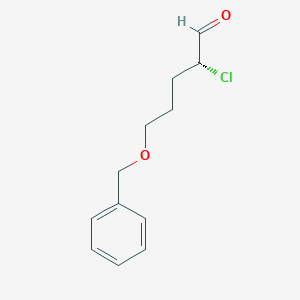
![7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13023274.png)
